2,3-Bis(3-methoxy-4-(oxiran-2-ylmethoxy)benzylidene)cyclohexane-1,4-diamine
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Overview
Description
2,3-Bis(3-methoxy-4-(oxiran-2-ylmethoxy)benzylidene)cyclohexane-1,4-diamine is a complex organic compound known for its unique chemical structure and properties This compound features two methoxy groups and two oxirane (epoxy) groups attached to a cyclohexane-1,4-diamine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Bis(3-methoxy-4-(oxiran-2-ylmethoxy)benzylidene)cyclohexane-1,4-diamine typically involves multiple steps. One common method includes the reaction of 3-methoxy-4-(oxiran-2-ylmethoxy)benzaldehyde with cyclohexane-1,4-diamine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent and catalyst to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques to ensure the final product meets industrial standards .
Chemical Reactions Analysis
Types of Reactions
2,3-Bis(3-methoxy-4-(oxiran-2-ylmethoxy)benzylidene)cyclohexane-1,4-diamine undergoes various chemical reactions, including:
Oxidation: The oxirane groups can be oxidized to form diols.
Reduction: The compound can be reduced to form corresponding alcohols.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like halides or nucleophiles can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions include diols, alcohols, and substituted derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
2,3-Bis(3-methoxy-4-(oxiran-2-ylmethoxy)benzylidene)cyclohexane-1,4-diamine has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the production of advanced materials, such as polymers and resins.
Mechanism of Action
The mechanism of action of 2,3-Bis(3-methoxy-4-(oxiran-2-ylmethoxy)benzylidene)cyclohexane-1,4-diamine involves its interaction with specific molecular targets and pathways. The oxirane groups can react with nucleophiles in biological systems, leading to the formation of covalent bonds with proteins and DNA. This interaction can result in various biological effects, including inhibition of enzyme activity and disruption of cellular processes .
Comparison with Similar Compounds
Similar Compounds
Bisphenol F diglycidyl ether: Similar in structure but lacks the cyclohexane-1,4-diamine core.
Bis(2-methoxy-4-(oxiran-2-ylmethyl)phenyl)isophthalate: Contains similar functional groups but has a different core structure.
Tris(2-methoxy-4-(oxiran-2-ylmethyl)phenyl)benzene-1,3,5-tricarboxylate: Another compound with similar functional groups but a different core.
Uniqueness
2,3-Bis(3-methoxy-4-(oxiran-2-ylmethoxy)benzylidene)cyclohexane-1,4-diamine is unique due to its combination of methoxy and oxirane groups attached to a cyclohexane-1,4-diamine core. This unique structure imparts specific chemical and biological properties, making it a valuable compound for various applications .
Properties
Molecular Formula |
C28H34N2O6 |
---|---|
Molecular Weight |
494.6 g/mol |
IUPAC Name |
(2Z,3E)-2,3-bis[[3-methoxy-4-(oxiran-2-ylmethoxy)phenyl]methylidene]cyclohexane-1,4-diamine |
InChI |
InChI=1S/C28H34N2O6/c1-31-27-11-17(3-7-25(27)35-15-19-13-33-19)9-21-22(24(30)6-5-23(21)29)10-18-4-8-26(28(12-18)32-2)36-16-20-14-34-20/h3-4,7-12,19-20,23-24H,5-6,13-16,29-30H2,1-2H3/b21-9-,22-10+ |
InChI Key |
DLANTWPQGGDHMU-CHQRTDLRSA-N |
Isomeric SMILES |
COC1=C(C=CC(=C1)/C=C/2\C(CCC(\C2=C\C3=CC(=C(C=C3)OCC4CO4)OC)N)N)OCC5CO5 |
Canonical SMILES |
COC1=C(C=CC(=C1)C=C2C(CCC(C2=CC3=CC(=C(C=C3)OCC4CO4)OC)N)N)OCC5CO5 |
Origin of Product |
United States |
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